3-[1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-2-yl]propan-1-ol
Description
3-[1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-2-yl]propan-1-ol is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a propanol chain
Properties
IUPAC Name |
3-[1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3S/c1-3-5-12-21-17(14-19-18(21)25(23,24)4-2)15-20-11-7-6-9-16(20)10-8-13-22/h14,16,22H,3-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHCGYYHJRLYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCCCC2CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-2-yl]propan-1-ol typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The key steps include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Sulfonylation: The imidazole ring is then sulfonylated using an appropriate sulfonyl chloride in the presence of a base.
Alkylation: The sulfonylated imidazole is alkylated with a butyl group.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Coupling Reaction: The imidazole and piperidine intermediates are coupled together using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under suitable conditions.
Substitution: The sulfonyl group can be substituted with other functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Coupling Reactions: Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the sulfonyl group could yield a variety of sulfonamide derivatives.
Scientific Research Applications
3-[1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-2-yl]propan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptors in the nervous system, modulating their activity. The sulfonyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-[1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-2-yl]ethanol: Similar structure but with an ethanol chain instead of propanol.
3-[1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-2-yl]butan-1-ol: Similar structure but with a butanol chain instead of propanol.
3-[1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-2-yl]methanol: Similar structure but with a methanol chain instead of propanol.
Uniqueness
The uniqueness of 3-[1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-2-yl]propan-1-ol lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the imidazole and piperidine rings allows for diverse interactions with biological targets, while the propanol chain provides additional flexibility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
